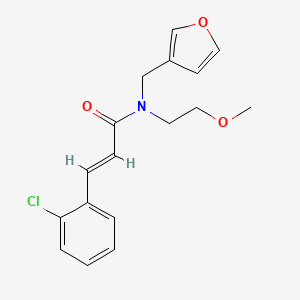
(E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Agents in Cancer Treatment
A study by Tarleton et al. (2013) highlighted the development of focused compound libraries related to 2-phenylacrylamides, demonstrating their potential as broad-spectrum cytotoxic agents in cancer treatment. Particularly, analogues similar to (E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide showed significant potency enhancements against various cancer cell lines.
Enantioselective Reduction by Marine and Terrestrial Fungi
Research by Jimenez et al. (2019) focused on the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi. This study revealed the potential of utilizing fungi for the enantioselective synthesis of compounds structurally related to this compound.
Potential as Insecticidal Agents
In the study by Rashid et al. (2021), the synthesis of various acrylamide derivatives was explored for their potential use as insecticidal agents. This research provides insights into the possible utilization of similar compounds, including this compound, in pest control.
Corrosion Inhibitors in Industrial Applications
A study by Abu-Rayyan et al. (2022) investigated the efficacy of acrylamide derivatives as corrosion inhibitors. These compounds were shown to be effective in protecting copper against corrosion in acidic solutions, suggesting potential industrial applications for similar compounds.
Antiviral Applications
Research conducted by Lee et al. (2017) identified a chemical compound structurally related to this compound as a suppressor of SARS coronavirus helicase. This indicates the potential of such compounds in antiviral drug development.
Antimicrobial Agents
A study by Arora et al. (2013) explored the synthesis and antimicrobial activity of derivatives of acrylamide, including compounds similar to this compound. This research suggests the potential use of these compounds as antimicrobial agents.
Heat-Induced Contaminants Analysis
In the realm of food safety, Wenzl et al. (2007) discussed the analysis of heat-induced contaminants like acrylamide and furan in carbohydrate-rich foods. This research is crucial for understanding the implications of acrylamide derivatives in food processing and safety.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-8,10,13H,9,11-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPZJSWPQQQMG-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)
![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)
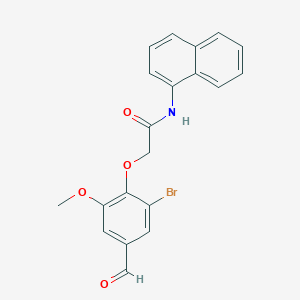
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B2372566.png)
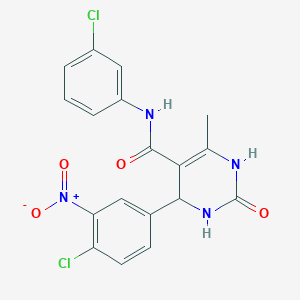
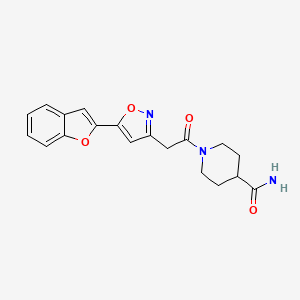
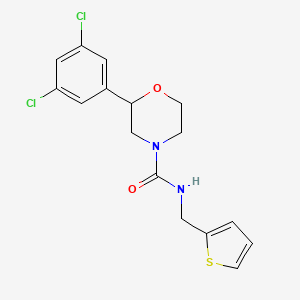
![Ethyl benzo[f]quinoline-6-carboxylate](/img/structure/B2372570.png)
![4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2372571.png)
![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)
![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)
